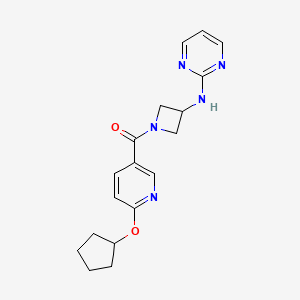

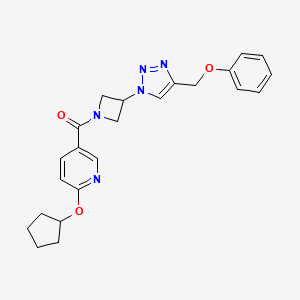

(6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized by various methods and has shown promising results in scientific research applications.

Scientific Research Applications

Stereospecific Synthesis

Research by Oliveira Udry et al. (2014) on enantiomerically pure pyrrolidines obtained through 1,3-dipolar cycloaddition illustrates the importance of specific structural components for stereospecific synthesis. This process relies on the stereocontrol exerted by stereogenic centers, which is a principle that might be relevant when considering the synthesis and applications of (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone in creating stereochemically complex molecules for various applications, including pharmaceuticals (Oliveira Udry, G. A., Repetto, E., & Varela, O., 2014).

Antimicrobial and Antioxidant Properties

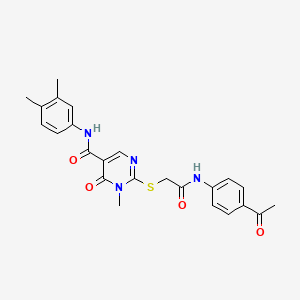

The study by Rusnac et al. (2020) on compounds derived from condensation reactions provides an example of how structural modifications can impact biological activity. Specifically, it mentions compounds with moderate antifungal activity, highlighting the potential of complex molecules for use in antimicrobial and antioxidant applications. Such insights are valuable when considering the biological applications of (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, particularly in designing molecules with potential therapeutic uses (Rusnac, R., Botnaru, M., Barba, N., Petrenko, P., Chumakov, Y., & Gulea, A., 2020).

Synthesis of Novel Analogues

The work by Chandrashekaraiah et al. (2014) on synthesizing novel pyrimidine-azetidinone analogues with antimicrobial and antitubercular activities underscores the significance of structural diversity in medicinal chemistry. This research suggests the utility of pyrimidinyl and azetidinyl groups in developing new therapeutic agents, which could be relevant for exploring the medicinal chemistry applications of (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone (Chandrashekaraiah, M., Lingappa, M., Gowda, V. D., & Bhadregowda, D. G., 2014).

Photocyclisation and Quinoline Synthesis

Research by Austin et al. (2007) on the synthesis of quinolines via photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes demonstrates the importance of specific functional groups in facilitating complex chemical reactions. This highlights the potential for compounds with pyridinyl and related functionalities to serve as precursors or intermediates in the synthesis of complex heterocyclic compounds, which could be extrapolated to the uses of (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone in synthetic organic chemistry (Austin, M., Egan, O. J., Tully, R., & Pratt, A. C., 2007).

Mechanism of Action

Target of Action

Similar compounds, such as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, have been found to inhibit receptor tyrosine kinases . These kinases play a crucial role in many cellular processes, including cell growth and differentiation.

Mode of Action

This could involve the inhibition of kinase activity, leading to altered cell signaling .

Biochemical Pathways

This could result in downstream effects such as inhibited cell proliferation .

Pharmacokinetics

Similar compounds have been evaluated for their pharmacokinetic profiles

Result of Action

Similar compounds have shown more cytotoxic activity than the reference drug (ie, imatinib) when tested against lung cancer cell lines . This suggests that this compound could potentially have significant anticancer activity.

properties

IUPAC Name |

(6-cyclopentyloxypyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c24-17(23-11-14(12-23)22-18-19-8-3-9-20-18)13-6-7-16(21-10-13)25-15-4-1-2-5-15/h3,6-10,14-15H,1-2,4-5,11-12H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAXCZPQTIILBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC(C3)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2449472.png)

![2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2449480.png)

![benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2449482.png)

![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2449489.png)